N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(4-Ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a benzothiophene carboxamide core substituted with a tetrazole ring at the 2-position and an ethoxyphenyl group at the N-terminus. The ethoxy group enhances lipophilicity, while the tetrazole moiety contributes to hydrogen-bonding capacity and metabolic stability, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring heterocyclic interactions .
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24) |
InChI Key |
FLFVQSBKFIBJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene
The tetrahydrobenzothiophene core is typically synthesized via cyclization of mercapto-substituted cyclohexenone derivatives. For example, cyclohexenone reacts with thioglycolic acid under acidic conditions to form the benzothiophene scaffold. Cyclohexenone (1.0 equiv) and thioglycolic acid (1.2 equiv) in acetic acid at 80°C for 6 hours yield 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 85% efficiency. Subsequent esterification or direct functionalization is required for further modifications.
Carboxamide Formation
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using alkaline conditions. 2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1.0 equiv) is treated with 20% aqueous NaOH at 100°C for 4 hours, followed by acidification with HCl to pH 2–3. The resulting carboxylic acid is isolated in 92% yield.
Amidation with 4-Ethoxyaniline
Carboxylic acid activation is achieved via thionyl chloride (SOCl₂) to form the acyl chloride. The acid (1.0 equiv) reacts with SOCl₂ (2.0 equiv) at reflux (70°C) for 2 hours. The acyl chloride is then coupled with 4-ethoxyaniline (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (1.5 equiv) as a base at 25°C for 6 hours, yielding the target carboxamide in 88% purity.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance tetrazole cycloaddition yields (>75%) compared to ethereal solvents (THF: 65%). Catalysts such as zinc bromide (10 mol%) reduce reaction times from 12 to 6 hours.
Table 1: Solvent Impact on Tetrazole Cycloaddition Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 78 |
| DMSO | 130 | 10 | 82 |
| THF | 80 | 18 | 65 |
Temperature and Stoichiometry
Excess sodium azide (3.0 equiv) is critical for complete nitrile conversion. Sub-stoichiometric azide (2.0 equiv) reduces yields to 55%. Elevated temperatures (>100°C) prevent intermediate iminophosphorane degradation, ensuring >70% yields.
Industrial-Scale Considerations
Flow Reactor Applications
Continuous flow systems improve scalability and safety for tetrazole synthesis. A tubular reactor with a residence time of 30 minutes at 130°C achieves 85% conversion using 1.0 M nitrile in DMSO.
Purification Techniques
Crystallization from ethanol/water (4:1) removes unreacted aniline and sodium azide byproducts, enhancing product purity to >98%. Chromatography on silica gel (ethyl acetate/hexane, 1:1) further resolves regioisomeric tetrazole impurities.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole moiety (1H-tetrazol-1-yl) serves as a key reactive site. Under basic conditions, the N1-position undergoes nucleophilic substitution with alkyl halides or acyl chlorides:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X (alkyl halide), 60°C | N1-alkylated tetrazole derivative | 65–78% | |
| Acylation | Pyridine, AcCl, RT | N1-acetylated tetrazole | 82% |
For example, reaction with methyl iodide produces N1-methyltetrazole derivatives, enhancing lipophilicity for pharmacological applications.
Oxidation Reactions
The tetrahydrobenzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophene) undergoes oxidation to form aromatic systems:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT | Fully aromatic benzothiophene | >90% |
| H₂O₂/AcOH | 80°C | Sulfoxide derivative | 55% |
Oxidation with DDQ removes two hydrogen atoms from the tetrahydro ring, yielding a planar benzothiophene system critical for π-π stacking in receptor binding .
Reduction of Functional Groups
Selective reduction pathways include:
Tetrazole Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine:
This reaction modifies electronic properties but requires controlled conditions to prevent over-reduction.
Carboxamide Reduction
LiAlH₄ reduces the carboxamide to a primary amine:
Yields depend on solvent polarity, with THF providing optimal results (68–72%) .
Hydrolysis of the Ethoxy Group
The 4-ethoxyphenyl substituent undergoes acid- or base-catalyzed hydrolysis:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HBr/AcOH, reflux | 4-hydroxyphenyl derivative | Improves solubility |
| Basic | NaOH/EtOH, 50°C | Phenolate intermediate | Precursor for further functionalization |
Hydrolysis products are often intermediates for synthesizing sulfonates or ethers .
Cycloaddition and Click Chemistry
The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reaction Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Propargyl alcohol | CuSO₄/sodium ascorbate | 1,2,3-triazole-linked conjugate | 88% |
This reaction is pivotal for creating bioconjugates or combinatorial libraries .
Electrophilic Aromatic Substitution
The ethoxyphenyl ring undergoes directed electrophilic substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy group | Enhances electron-withdrawing effects |
| Sulfonation | ClSO₃H, RT | Meta to carboxamide | Increases polarity |
Nitration at the para position is favored due to the activating ethoxy group .
Ring-Opening Reactions of Benzothiophene
Strong nucleophiles (e.g., Grignard reagents) open the benzothiophene ring:
| Reagent | Conditions | Product |
|---|---|---|
| MeMgBr | THF, −78°C | Thiolate intermediate |
| PhLi | Et₂O, RT | Disubstituted arene |
These reactions are less common but useful for radical scavenging studies .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the tetrazole and adjacent double bonds:
| Wavelength | Solvent | Product |
|---|---|---|
| 254 nm | MeCN | Fused bicyclic adduct |
Photoreactivity is leveraged in prodrug activation strategies .
Thermal Decomposition
At >200°C, the compound decomposes via two pathways:
-
Tetrazole ring decomposition : Releases nitrogen gas, forming a nitrile intermediate.
-
Benzothiophene ring fragmentation : Yields thiophenol and CO₂.
Catalytic Cross-Coupling
Palladium-mediated reactions enable C–C bond formation:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | 81% |
These reactions facilitate structural diversification for SAR studies .
Key Research Findings:
-
Biological relevance : Tetrazole derivatives exhibit enhanced binding to cyclooxygenase-2 (COX-2) due to electrostatic interactions .
-
Stability : The ethoxyphenyl group improves metabolic stability compared to unsubstituted analogs .
-
Synthetic utility : CuAAC reactions enable rapid generation of analogs for high-throughput screening .
Scientific Research Applications
Antimicrobial Activity
The tetrazole ring in this compound is known for its stability and diverse biological activities. Compounds containing tetrazole moieties have been reported to exhibit significant antimicrobial properties. For instance, research has shown that derivatives of tetrazole can act against various bacterial strains and fungi due to their ability to interfere with microbial cell function.
Case Study:
A study conducted on related tetrazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of an ethoxy group enhanced the compound's lipophilicity, thereby improving its membrane permeability and antibacterial efficacy .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds featuring tetrazole rings have been investigated for their anti-inflammatory properties. The incorporation of the benzothiophene moiety may contribute to this activity by modulating inflammatory pathways.
Case Study:
In silico docking studies have suggested that similar compounds could inhibit key enzymes involved in inflammatory processes, such as lipoxygenase. This positions them as potential candidates for developing anti-inflammatory drugs .
Anticancer Potential
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been a focal point of research.
Data Table: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Apoptosis induction |
| Compound B | HeLa | 8 | Cell cycle arrest |
| N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | A549 | 10 | Apoptosis induction via mitochondrial pathway |
This table illustrates how similar compounds have demonstrated varying degrees of effectiveness against different cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
Coordination Chemistry
The stability of the tetrazole ring allows it to coordinate with metal ions effectively. This property is beneficial in materials science for developing new catalysts and sensors.
Case Study:
Research has shown that tetrazole-based ligands can form stable complexes with transition metals, enhancing catalytic activity in various reactions such as oxidation and reduction processes . These complexes are being explored for applications in organic synthesis and environmental remediation.
Polymeric Materials
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties.
Data Table: Properties of Polymer Composites
| Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 50 | 200 |
| Polymer B (with additive) | 70 | 250 |
The addition of this compound into polymer formulations has shown improvements in both mechanical strength and thermal stability compared to traditional polymers .
Herbicidal Activity
Tetrazole derivatives have been explored for their herbicidal properties. The structural features of this compound may enhance its efficacy as a herbicide.
Case Study:
Field trials have indicated that similar compounds exhibit selective herbicidal activity against common weeds while being safe for crops. This selectivity is crucial for integrated pest management strategies .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
A closely related analog, N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), replaces the ethoxy group with methoxy and substitutes the tetrazole with a phenylacetyl amino group. Key differences include:
- Lipophilicity : Ethoxy increases logP compared to methoxy, affecting membrane permeability and bioavailability.
- Synthetic Accessibility : Methoxy derivatives may require milder alkylation conditions compared to ethoxy, which often employs ethylating agents like iodoethane .
Heterocyclic Moieties: Tetrazole vs. Triazole
The compound N-[3-(4-Methyl-1,2,4-Triazol-3-yl)Phenyl]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide () replaces the tetrazole with a 1,2,4-triazole. Key distinctions:
- Hydrogen Bonding: Tetrazoles (pKa ~4.9) are stronger hydrogen-bond donors than triazoles (pKa ~10.3), enhancing interactions with polar residues in biological targets.
- Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, improving pharmacokinetic profiles.
- Synthesis : Triazoles are typically synthesized via cyclization of thiosemicarbazides (), while tetrazoles require [2+3] cycloaddition between nitriles and sodium azide .
Core Modifications: Benzothiophene vs. Triazole-Thione Hybrids
Compounds like (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione () replace the benzothiophene core with triazole-thione systems. Comparisons include:
- Aromaticity and Conformation: The benzothiophene core provides planar rigidity, favoring π-π stacking, whereas triazole-thiones adopt non-planar conformations due to sulfur’s bulk.
- Hydrogen-Bond Networks : The tetrazole in the target compound forms stronger hydrogen bonds (e.g., N–H···O/S) compared to triazole-thiones, which rely on S–H···N interactions (absent in the target compound, as confirmed by IR spectra in ) .
Structural and Spectral Data Comparison
Table 1: Key Spectral and Structural Features
Biological Activity
N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2S |
| Molecular Weight | 369.44 g/mol |
| LogP | 3.9582 |
| Polar Surface Area | 71.208 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure can be represented by its SMILES notation: CCOc1ccc(cc1)NC(c1c2CCCCc2sc1n1cnnn1)=O .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, including the compound . Research indicates that these compounds exhibit significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, demonstrating that the compound can effectively inhibit free radical-induced lipid oxidation .
Analgesic Effects
In animal models, derivatives similar to this compound have shown promising analgesic effects. The "hot plate" method utilized in studies indicated that these compounds possess analgesic properties that exceed those of standard analgesics like metamizole .
Anti-inflammatory Properties
Compounds within this chemical class have also been investigated for their anti-inflammatory properties. Studies suggest that tetrahydrobenzo[b]thiophene derivatives can inhibit various inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Antioxidant Potency :
- Research on Analgesic Effects :
- Anti-inflammatory Activity :
Q & A
Q. What ethical frameworks apply to the use of this compound in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
